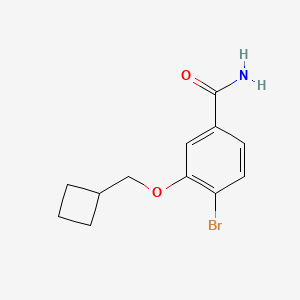![molecular formula C42H82NO8P B12080930 [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12080930.png)
[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex phospholipid molecule. It is a derivative of phosphatidylcholine, a major component of biological membranes. This compound is characterized by its long-chain fatty acids, hexadecanoic acid (palmitic acid), and octadec-8-enoic acid (oleic acid), which are esterified to the glycerol backbone. The phosphate group is linked to a 2-(trimethylazaniumyl)ethyl group, contributing to its amphipathic nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the following steps:
Esterification: The glycerol backbone is esterified with hexadecanoic acid and octadec-8-enoic acid. This reaction is usually catalyzed by an acid or base, such as sulfuric acid or sodium hydroxide, under reflux conditions.
Phosphorylation: The diacylglycerol intermediate is then phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) in the presence of a base such as pyridine.
Quaternization: The final step involves the quaternization of the phosphate group with 2-(trimethylazaniumyl)ethyl chloride under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification using continuous reactors to ensure efficient mixing and heat transfer.
Phosphorylation in Batch Reactors: Phosphorylation is carried out in batch reactors with precise control over temperature and pH to maximize yield.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The unsaturated fatty acid chain (octadec-8-enoic acid) can undergo oxidation reactions, forming hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds in the molecule can be hydrolyzed under acidic or basic conditions, yielding free fatty acids and glycerol derivatives.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, where the trimethylazaniumyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used in substitution reactions under mild conditions.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (hexadecanoic acid and octadec-8-enoic acid) and glycerol derivatives.
Substitution: Various substituted phospholipids depending on the nucleophile used.
Scientific Research Applications
Chemistry
Membrane Studies: Used as a model compound to study membrane dynamics and interactions.
Lipidomics: Employed in lipidomics research to analyze lipid profiles in biological samples.
Biology
Cell Signaling: Investigated for its role in cell signaling pathways, particularly in phospholipid-mediated signaling.
Membrane Proteins: Used to study the interaction of membrane proteins with lipid bilayers.
Medicine
Drug Delivery: Explored as a component in liposomal drug delivery systems due to its amphipathic nature.
Diagnostics: Utilized in diagnostic assays to detect lipid-related biomarkers.
Industry
Cosmetics: Incorporated into cosmetic formulations for its emollient properties.
Food Industry: Used as an emulsifier in food products.
Mechanism of Action
[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate exerts its effects primarily through its interaction with biological membranes. The amphipathic nature of the molecule allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also participate in cell signaling by acting as a substrate for enzymes like phospholipases, which generate signaling molecules such as diacylglycerol and inositol triphosphate. These signaling molecules activate various downstream pathways involved in cellular processes like proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Similar structure but with different fatty acid chains.
1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine: Contains stearic acid and arachidonic acid instead of hexadecanoic acid and octadec-8-enoic acid.
1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine: Contains linoleic acid instead of octadec-8-enoic acid.
Uniqueness
[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of fatty acids and the presence of a trimethylazaniumyl group. This combination imparts distinct physicochemical properties, making it suitable for specialized applications in membrane studies, drug delivery, and diagnostics.
Properties
Molecular Formula |
C42H82NO8P |
|---|---|
Molecular Weight |
760.1 g/mol |
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h21,23,40H,6-20,22,24-39H2,1-5H3/b23-21-/t40-/m1/s1 |
InChI Key |
FNCGJGDCVBZNMN-GPIBEQEUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC/C=C\CCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC=CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


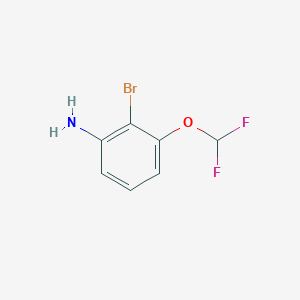


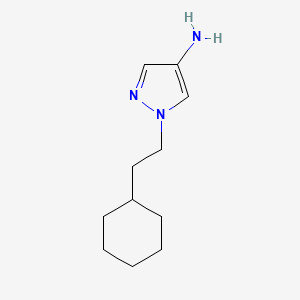
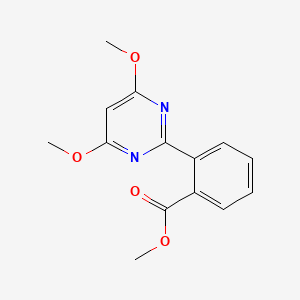
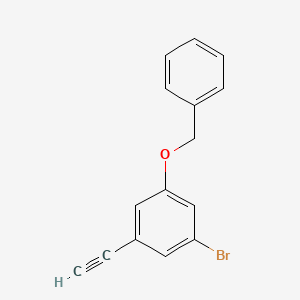
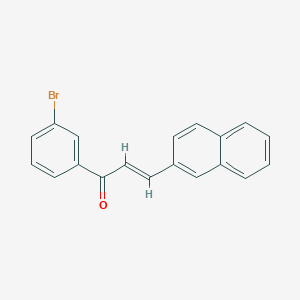
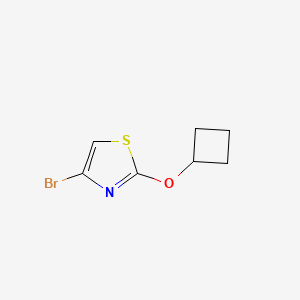
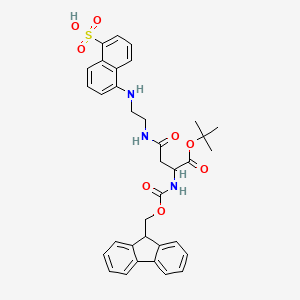
![acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B12080913.png)
